![molecular formula C13H13N5OS2 B5570693 N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)
N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
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Description
The compound is part of a broader class of chemicals that include heterocyclic compounds such as triazoles, thiazoles, and thiadiazoles. These compounds are known for their diverse range of applications in pharmaceuticals, agriculture, and as materials due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from readily available carboxamides or thioamides. A common approach includes cyclization reactions under specific conditions to form the desired heterocyclic framework. For example, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides through dehydrosulfurization and cyclization processes in glacial acetic acid has been reported (Zadorozhnii et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall molecular architecture. For instance, the crystal structure of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione has been elucidated, demonstrating key features like hydrogen-bonded dimers and intermolecular interactions (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitutions, condensations, and cyclizations. The reactivity is influenced by the presence of heteroatoms (N, S) and the conjugated system, which can participate in various chemical transformations. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the versatility of these compounds in chemical reactions (Mohamed, 2021).
Scientific Research Applications
Microwave-Assisted Synthesis of Hybrid Molecules
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing 1,3-thiazole nuclei, including derivatives similar to the compound . The synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing moderate to good antimicrobial activity.
Reaction Mechanisms in Organic Chemistry
Ledenyova et al. (2018) study examined the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves an ANRORC rearrangement. This study contributes to the understanding of complex reaction mechanisms involving thiazole derivatives.
Antitumor Properties
Research by Stevens et al. (1984) investigated the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, closely related to the compound , for their antitumor properties. The study found that these compounds have curative activity against certain types of leukemia.
Synthesis of Thiazole Derivatives
The synthesis of various thiazole derivatives, including those structurally related to the compound of interest, was explored by Kumar et al. (2013). These compounds have potential applications in medicinal chemistry due to their diverse biological activities.
Antimicrobial Evaluation of Thienopyrimidine Derivatives
Bhuiyan et al. (2006) conducted a study on the synthesis of thienopyrimidine derivatives and their antimicrobial evaluation. This research is relevant to the compound , as it shares similar structural features and potential biological activities.
Synthesis and Characterization of Carboxamides
Wazalwar et al. (2019) investigated the synthesis and characterization of novel thiazolylcarboxamide derivatives, which could be structurally related to the compound of interest. The study included an examination of their antibacterial and antifungal activities.
properties
IUPAC Name |
N-[2-(4-methyltriazol-1-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-9-7-18(17-16-9)5-4-14-12(19)10-8-21-13(15-10)11-3-2-6-20-11/h2-3,6-8H,4-5H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNAUFBBXRSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CCNC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide |
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